2-amino-4-(1-ethyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(1-ethyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-ethyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with malononitrile and 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1-ethyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(1-ethyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-(1-ethyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(1-methyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(1-phenyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(1-benzyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-(1-ethyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring can affect the compound’s lipophilicity, solubility, and ability to interact with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16N4O2 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-amino-4-(1-ethylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C15H16N4O2/c1-2-19-7-6-10(18-19)13-9(8-16)15(17)21-12-5-3-4-11(20)14(12)13/h6-7,13H,2-5,17H2,1H3 |
InChI Key |
FEZFMCLRAWWRSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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